N-(2-Ethoxy-4-nitrophenyl)dibenzylamine
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Overview
Description
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is an organic compound with the molecular formula C22H22N2O3 It is characterized by the presence of an ethoxy group, a nitro group, and a dibenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine typically involves the reaction of 2-ethoxy-4-nitroaniline with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Ethoxy-4-nitrophenyl)dibenzylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxy-4-nitrophenyl)-N-(phenylmethyl)benzenemethanamine
- N-(2-Methoxy-4-nitrophenyl)dibenzylamine
- N-(2-Ethoxy-4-aminophenyl)dibenzylamine
Uniqueness
N-(2-Ethoxy-4-nitrophenyl)dibenzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85896-09-9 |
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Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2-ethoxy-4-nitroaniline |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-22-15-20(24(25)26)13-14-21(22)23(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 |
InChI Key |
KUUVJVCDGHFMMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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